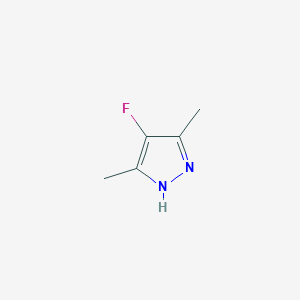

4-fluoro-3,5-dimethyl-1H-pyrazole

Description

BenchChem offers high-quality 4-fluoro-3,5-dimethyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-fluoro-3,5-dimethyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-3,5-dimethyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7FN2/c1-3-5(6)4(2)8-7-3/h1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBXNQRHRCODJIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30598561 | |

| Record name | 4-Fluoro-3,5-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57160-76-6 | |

| Record name | 4-Fluoro-3,5-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-3,5-dimethyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 4-fluoro-3,5-dimethyl-1H-pyrazole

CAS Number: 57160-76-6

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

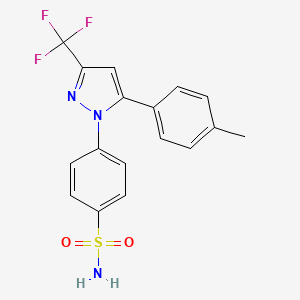

This document provides a comprehensive technical overview of 4-fluoro-3,5-dimethyl-1H-pyrazole, a key fluorinated heterocyclic intermediate. It details the compound's physicochemical properties, a validated synthesis protocol, and its significant application as a precursor in the development of novel therapeutics, particularly GABAA receptor modulators.

Physicochemical and Spectroscopic Data

The fundamental properties of 4-fluoro-3,5-dimethyl-1H-pyrazole are summarized below. This data is essential for its identification, purification, and use in subsequent synthetic applications.

| Property | Value | Source(s) |

| CAS Number | 57160-76-6 | [1][2][3] |

| Molecular Formula | C₅H₇FN₂ | [1][2] |

| Molecular Weight | 114.12 g/mol | [1][2] |

| Physical Form | Pale yellow crystals | [4] |

| Melting Point | 107-109 °C | [4] |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.61 (br s, 1H, NH), 2.26 (s, 6H, CH₃) | [4] |

| ¹³C NMR (126 MHz, CDCl₃) | δ 143.5 (d, ¹JCF=239.8 Hz, C-4), 129.6 (br s, C-3/C-5), 9.1 (d, ³JCF=2.9 Hz, CH₃) | [4] |

| ¹⁹F NMR (376 MHz, CDCl₃) | δ -183.4 (s) | [4] |

| Mass Spectrometry (EI+) | m/z: 114.1 ([M]⁺, 100%), 113.0 (82%) | [4] |

Synthesis and Experimental Protocols

The synthesis of 4-fluoro-3,5-dimethyl-1H-pyrazole is most effectively achieved through the cyclocondensation of a fluorinated diketone with hydrazine. The following sections provide detailed experimental protocols for its synthesis and its subsequent use in preparing advanced intermediates for drug discovery.

A validated method for synthesizing the title compound involves a two-step continuous flow process starting from pentane-2,4-dione.[4] The intermediate, 3-fluoropentane-2,4-dione, is generated in situ and immediately reacted with hydrazine to yield the final product.

Experimental Protocol:

-

Reactor Setup: A continuous flow reactor system is assembled, equipped with mass flow controllers for gases and syringe pumps for liquid reagents. The reactor is configured to first mix a solution of the diketone with fluorine gas, followed by the introduction of a hydrazine solution at a T-mixer.

-

Reagent Preparation:

-

Solution A: Pentane-2,4-dione (1.0 mmol) is dissolved in acetonitrile (4 mL).

-

Solution B: Hydrazine hydrate (1.5 mmol) is dissolved in ethanol (4 mL).

-

Gas: A mixture of 10% fluorine in nitrogen is used.

-

-

Reaction Execution:

-

Solution A is introduced into the flow system at a rate of 2 mL/h.

-

The fluorine/nitrogen gas mixture is simultaneously introduced at a flow rate of 8 mL/min to achieve in situ fluorination of the diketone.

-

The resulting stream containing 3-fluoropentane-2,4-dione is then mixed with Solution B, which is introduced at a rate of 2 mL/h.

-

-

Work-up and Purification:

-

The output from the reactor is collected in water.

-

The aqueous mixture is extracted with ethyl acetate (3 x 30 mL).

-

The combined organic extracts are washed with saturated sodium bicarbonate solution (30 mL) and water (30 mL).

-

The organic layer is dried over magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

The resulting solid residue is purified by column chromatography on silica gel (eluent: 1:1 hexane/ethyl acetate) to yield 4-fluoro-3,5-dimethyl-1H-pyrazole.

-

Yield: 66%.[4]

-

4-fluoro-3,5-dimethyl-1H-pyrazole serves as a building block for more complex heterocyclic systems. After conversion to an aminopyrazole derivative (a common synthetic step not detailed here), it can be used to construct fused ring systems like pyrazolo[1,5-a]quinazolines, which are potent GABAA receptor modulators.

Experimental Protocol (General):

-

Cyclocondensation: A solution of a 5-aminopyrazole precursor (1.0 eq) and a suitable 1,3-bielectrophile, such as an ethoxymethylenemalononitrile derivative (1.1 eq), in glacial acetic acid or DMF is heated to reflux for 4-8 hours.

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, the reaction mixture is cooled to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the crude pyrazolo[1,5-a]quinazoline product.

-

Purification: The crude product is recrystallized from a suitable solvent (e.g., ethanol or DMF) to afford the purified compound.

Application in Drug Development: GABAA Receptor Modulation

The primary application of 4-fluoro-3,5-dimethyl-1H-pyrazole in drug discovery is as a key intermediate for the synthesis of novel cinnoline and pyrazolo[1,5-a]quinazoline compounds.[1][5] These resulting molecules are often investigated as allosteric modulators of the γ-aminobutyric acid type A (GABAA) receptor, a critical target for treating anxiety, epilepsy, and other neurological disorders.

The GABAA receptor is a pentameric ligand-gated ion channel that mediates the majority of fast synaptic inhibition in the central nervous system. Upon binding of the neurotransmitter GABA, the channel opens, allowing an influx of chloride ions (Cl⁻), which hyperpolarizes the neuron and reduces its excitability. Compounds derived from pyrazole intermediates can bind to allosteric sites on the receptor (distinct from the GABA binding site), enhancing (positive allosteric modulator) or reducing (negative allosteric modulator) the effect of GABA.

References

Technical Guide: Physicochemical Properties of 4-Fluoro-3,5-dimethyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of 4-fluoro-3,5-dimethyl-1H-pyrazole (CAS No. 57160-76-6). This fluorinated heterocyclic compound is a valuable reagent in synthetic chemistry, particularly in the preparation of more complex molecules for pharmaceutical and agrochemical research. This document collates available data on its properties, provides detailed experimental protocols for its synthesis, and includes spectral data for its characterization.

Core Physicochemical Properties

Quantitative experimental data for the physicochemical properties of 4-fluoro-3,5-dimethyl-1H-pyrazole are not extensively reported in publicly available literature. The following tables summarize the basic molecular information and predicted properties. Researchers are advised to determine these properties experimentally for their specific applications.

Table 1: General and Predicted Physicochemical Properties of 4-Fluoro-3,5-dimethyl-1H-pyrazole

| Property | Value | Source/Method |

| Molecular Formula | C₅H₇FN₂ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 114.12 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 57160-76-6 | --INVALID-LINK--, --INVALID-LINK-- |

| Predicted LogP | Not Available | - |

| Predicted pKa | Not Available | - |

| Predicted Solubility | Not Available | - |

| Melting Point | Not Available | - |

| Boiling Point | Not Available | - |

Synthesis and Characterization

The primary route for the synthesis of 4-fluoro-3,5-dimethyl-1H-pyrazole involves the cyclocondensation of 3-fluoropentane-2,4-dione with hydrazine.

Experimental Protocols

2.1.1. Synthesis of 3-Fluoropentane-2,4-dione (Precursor)

-

General Procedure: A solution of pentane-2,4-dione in a suitable solvent (e.g., acetonitrile) is treated with a fluorinating agent, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction mixture is then worked up by quenching with water and extracting the product with an organic solvent. The organic layer is dried and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

2.1.2. Synthesis of 4-Fluoro-3,5-dimethyl-1H-pyrazole

The synthesis of the title compound is achieved through the reaction of 3-fluoropentane-2,4-dione with hydrazine hydrate.

-

Experimental Protocol: To a solution of 3-fluoropentane-2,4-dione (1 equivalent) in a suitable solvent such as ethanol or acetic acid, hydrazine hydrate (1.0-1.2 equivalents) is added dropwise at room temperature. The reaction mixture is then heated to reflux and monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude product. Purification is typically achieved by column chromatography on silica gel or recrystallization.

Spectral Data for Characterization

While specific spectral data for 4-fluoro-3,5-dimethyl-1H-pyrazole is not provided in the search results, the following are the expected characteristic spectral features based on its structure and data from analogous compounds.

Table 2: Expected Spectral Data for 4-Fluoro-3,5-dimethyl-1H-pyrazole

| Technique | Expected Features |

| ¹H NMR | - A broad singlet for the N-H proton. - A singlet for the two equivalent methyl groups (C₃-CH₃ and C₅-CH₃). |

| ¹³C NMR | - Signals for the two equivalent methyl carbons. - Signals for the C₃ and C₅ carbons of the pyrazole ring. - A signal for the C₄ carbon, showing coupling to the fluorine atom (¹JCF). |

| ¹⁹F NMR | - A singlet corresponding to the fluorine atom at the C₄ position. |

| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) corresponding to the molecular weight of 114.12. |

| Infrared (IR) Spectroscopy | - A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration. - C-H stretching vibrations for the methyl groups around 2900-3000 cm⁻¹. - C=N and C=C stretching vibrations of the pyrazole ring in the 1400-1600 cm⁻¹ region. - A C-F stretching vibration. |

Experimental Workflows

The synthesis of 4-fluoro-3,5-dimethyl-1H-pyrazole can be visualized as a two-step process.

Safety and Handling

Detailed toxicological data for 4-fluoro-3,5-dimethyl-1H-pyrazole is not available. Standard laboratory safety precautions should be followed when handling this compound. It is recommended to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Applications

4-Fluoro-3,5-dimethyl-1H-pyrazole serves as a versatile building block in organic synthesis. The presence of the fluorine atom can significantly influence the biological activity and physicochemical properties of derivative compounds. It is primarily used as a reagent in the synthesis of:

-

Fluorinated Pyrazole Derivatives: For use in the development of new pharmaceuticals and agrochemicals.[1]

-

Novel Cinnoline Compounds: Which have been investigated as GABAA receptor modulators.[1]

Conclusion

4-Fluoro-3,5-dimethyl-1H-pyrazole is a valuable fluorinated heterocyclic compound with significant potential in synthetic chemistry. While comprehensive experimental data on its physicochemical properties are limited, this guide provides the foundational knowledge of its synthesis and expected characteristics. Further experimental investigation is encouraged to fully elucidate its properties for broader applications in research and development.

References

An In-depth Technical Guide to the Solubility of 4-fluoro-3,5-dimethyl-1H-pyrazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 4-fluoro-3,5-dimethyl-1H-pyrazole, a key heterocyclic compound with applications in medicinal chemistry and materials science. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive framework for its solubility determination. It includes a discussion of the predicted solubility based on molecular structure, a detailed experimental protocol for solubility measurement, and a template for data presentation. This guide is intended to equip researchers with the necessary information to conduct their own solubility studies and effectively integrate 4-fluoro-3,5-dimethyl-1H-pyrazole into their research and development workflows.

Introduction to 4-fluoro-3,5-dimethyl-1H-pyrazole

4-fluoro-3,5-dimethyl-1H-pyrazole is a fluorinated derivative of pyrazole. The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms and is a common scaffold in pharmaceutical compounds due to its diverse biological activities. The introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Understanding the solubility of this compound in various organic solvents is crucial for its synthesis, purification, formulation, and application in drug discovery and materials science.

Predicted Solubility Profile

-

Molecular Structure: The molecule possesses both polar and non-polar characteristics. The pyrazole ring with its two nitrogen atoms can participate in hydrogen bonding (as a donor via the N-H group and as an acceptor via the lone pair on the other nitrogen). The methyl groups and the fluorine atom contribute to its lipophilicity.

-

Polar Solvents: Due to the presence of the N-H group and the nitrogen atoms, 4-fluoro-3,5-dimethyl-1H-pyrazole is expected to exhibit some solubility in polar protic solvents (e.g., ethanol, methanol) and polar aprotic solvents (e.g., acetone, acetonitrile, dimethyl sulfoxide - DMSO). The ability of the pyrazole ring to form hydrogen bonds will facilitate dissolution in these solvents.

-

Non-Polar Solvents: The presence of the dimethyl groups and the fluorine atom suggests that it may also have some solubility in less polar solvents like dichloromethane and ethyl acetate. However, it is expected to have limited solubility in highly non-polar solvents such as hexane and toluene.

The overall solubility will be a balance between the energy required to break the crystal lattice of the solid solute and the energy released upon solvation of the solute molecules by the solvent molecules.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for 4-fluoro-3,5-dimethyl-1H-pyrazole in a range of organic solvents has not been reported in peer-reviewed literature. Researchers are encouraged to determine this data experimentally. The following table is provided as a template for recording and presenting such data.

Table 1: Experimental Solubility of 4-fluoro-3,5-dimethyl-1H-pyrazole in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |

| Methanol | ||||

| Ethanol | ||||

| Acetone | ||||

| Acetonitrile | ||||

| Dichloromethane | ||||

| Ethyl Acetate | ||||

| Toluene | ||||

| Hexane | ||||

| Dimethyl Sulfoxide (DMSO) | ||||

| [Add other solvents as needed] |

Experimental Protocol for Solubility Determination: Shake-Flask Method

The most common and reliable method for determining the equilibrium solubility of a solid in a solvent is the shake-flask method.[1][2][3][4][5]

Principle

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached, at which point the solvent is saturated with the solute. The concentration of the dissolved solute in the supernatant is then determined using a suitable analytical technique.

Materials and Equipment

-

4-fluoro-3,5-dimethyl-1H-pyrazole (solid)

-

Selected organic solvents (analytical grade or higher)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Analytical instrument (e.g., UV-Vis spectrophotometer, HPLC)

Procedure

-

Preparation: Add an excess amount of solid 4-fluoro-3,5-dimethyl-1H-pyrazole to a series of vials. The excess should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a shaker with a constant temperature bath. Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. Alternatively, centrifuge the vials to pellet the excess solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, it is recommended to filter the supernatant through a syringe filter.

-

Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analysis: Analyze the diluted sample using a calibrated analytical method (e.g., UV-Vis spectroscopy or HPLC) to determine the concentration of 4-fluoro-3,5-dimethyl-1H-pyrazole.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. The results can be expressed in units such as mg/mL or mol/L.

Analytical Method Development (Example: UV-Vis Spectroscopy)

-

Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of 4-fluoro-3,5-dimethyl-1H-pyrazole in the solvent of interest and scan its absorbance across the UV-Vis spectrum to determine the λmax.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax and plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin (or be corrected for a blank). The equation of the line (Beer-Lambert Law) will be used to determine the concentration of the unknown samples.[6]

Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of 4-fluoro-3,5-dimethyl-1H-pyrazole.

This guide provides a foundational understanding and a practical framework for determining the solubility of 4-fluoro-3,5-dimethyl-1H-pyrazole in organic solvents. By following the outlined protocols, researchers can generate reliable data to support their scientific endeavors.

References

Theoretical Exploration of 4-fluoro-3,5-dimethyl-1H-pyrazole: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive theoretical overview of 4-fluoro-3,5-dimethyl-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. In the absence of extensive dedicated research on this specific molecule, this document synthesizes available data from studies on structurally analogous compounds to project its structural, vibrational, and electronic properties. This guide is intended to serve as a foundational resource to stimulate and inform further experimental and computational investigation.

Introduction

Synthesis and Spectroscopic Characterization

The synthesis of 4-fluoro-3,5-dimethyl-1H-pyrazole has been reported via the cyclization of a fluorinated diketone with hydrazine.[1] A common synthetic route involves the direct fluorination of a 1,3-diketone followed by condensation with a hydrazine derivative.

A general workflow for the synthesis is depicted below:

Computational Methodology

The projected theoretical data presented in this guide are based on Density Functional Theory (DFT), a widely used computational method for studying the electronic structure of molecules.[2] The B3LYP functional combined with the 6-311+G** basis set is a common and reliable choice for calculations on pyrazole derivatives and is the basis for the extrapolated data.[3][4]

A typical computational workflow for the theoretical analysis of this molecule would be as follows:

Projected Theoretical Data

The following tables summarize the projected quantitative data for 4-fluoro-3,5-dimethyl-1H-pyrazole based on DFT calculations of analogous compounds.

Molecular Geometry

The introduction of a fluorine atom at the 4-position is expected to have a minor impact on the overall geometry of the pyrazole ring. The bond lengths and angles are projected based on studies of similar pyrazole derivatives.

| Parameter | Projected Value |

| Bond Lengths (Å) | |

| N1-N2 | 1.35 |

| N2-C3 | 1.33 |

| C3-C4 | 1.40 |

| C4-C5 | 1.39 |

| C5-N1 | 1.34 |

| C4-F | 1.36 |

| C3-C(CH3) | 1.50 |

| C5-C(CH3) | 1.50 |

| **Bond Angles (°) ** | |

| N1-N2-C3 | 112 |

| N2-C3-C4 | 107 |

| C3-C4-C5 | 105 |

| C4-C5-N1 | 108 |

| C5-N1-N2 | 118 |

| F-C4-C3 | 127 |

| F-C4-C5 | 128 |

Vibrational Frequencies

The vibrational spectrum is a key fingerprint of a molecule. The projected frequencies for some of the most characteristic vibrational modes are listed below. These are based on DFT calculations and experimental data for 3,5-dimethyl pyrazole and other fluorinated heterocycles.[4][5]

| Vibrational Mode | Projected Wavenumber (cm⁻¹) |

| N-H Stretch | 3450 - 3500 |

| C-H Stretch (Aromatic) | 3100 - 3150 |

| C-H Stretch (Methyl) | 2950 - 3000 |

| C=N Stretch | 1580 - 1620 |

| C=C Stretch | 1500 - 1550 |

| C-F Stretch | 1100 - 1150 |

| Ring Deformation | 800 - 900 |

Electronic Properties

The electronic properties, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provide insights into the molecule's reactivity and electronic transitions.

| Property | Projected Value |

| HOMO Energy | -6.5 to -7.0 eV |

| LUMO Energy | -1.0 to -1.5 eV |

| HOMO-LUMO Gap | 5.0 to 6.0 eV |

| Dipole Moment | 2.0 to 2.5 D |

The logical relationship between the molecular structure and its projected properties is illustrated below:

Experimental Protocols

Synthesis of 4-fluoro-3,5-dimethyl-1H-pyrazole

A general procedure for the synthesis of 4-fluoro-3,5-dimethyl-1H-pyrazole involves the electrophilic fluorination of 3,5-dimethyl-1H-pyrazole.[6][7]

-

Dissolution: Dissolve 3,5-dimethyl-1H-pyrazole in a suitable aprotic solvent (e.g., acetonitrile).

-

Addition of Fluorinating Agent: Add an electrophilic fluorinating agent, such as Selectfluor™, to the solution.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).

-

Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Computational Details

The following protocol outlines the steps for a comprehensive theoretical study using DFT.

-

Molecular Modeling: Build the initial 3D structure of 4-fluoro-3,5-dimethyl-1H-pyrazole using molecular modeling software.

-

Geometry Optimization: Perform a full geometry optimization without any symmetry constraints using DFT with the B3LYP functional and the 6-311+G** basis set.

-

Frequency Calculation: At the same level of theory, perform a vibrational frequency analysis to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (i.e., no imaginary frequencies).

-

Electronic Property Calculation: From the optimized geometry, calculate the HOMO and LUMO energies, molecular electrostatic potential (MEP), and other electronic properties.

-

NBO Analysis: Conduct a Natural Bond Orbital (NBO) analysis to investigate charge distribution, hyperconjugative interactions, and donor-acceptor interactions within the molecule.

Conclusion

This technical guide provides a foundational theoretical understanding of 4-fluoro-3,5-dimethyl-1H-pyrazole by leveraging data from analogous compounds. The projected geometric, vibrational, and electronic properties suggest a stable molecule with characteristics typical of fluorinated pyrazoles. It is our hope that this synthesized information will serve as a valuable starting point for researchers and scientists in the fields of medicinal chemistry and materials science, and will encourage further dedicated experimental and computational studies to validate and expand upon these projections.

References

- 1. researchgate.net [researchgate.net]

- 2. Experimental and computational studies on 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methoxy]phthalonitrile and synthesis and spectroscopic characterization of its novel phthalocyanine magnesium(II) and tin(II) metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. d-nb.info [d-nb.info]

- 7. researchgate.net [researchgate.net]

The Ascendant Role of Fluorinated Pyrazole Derivatives in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into the pyrazole scaffold has unlocked a new frontier in medicinal chemistry, yielding derivatives with profound and diverse biological activities. This technical guide provides an in-depth exploration of the multifaceted pharmacological landscape of fluorinated pyrazole derivatives, with a particular focus on their anticancer, antimicrobial, and anti-inflammatory properties. Through a comprehensive review of current literature, this document consolidates quantitative biological data, details key experimental methodologies, and visualizes the intricate signaling pathways and experimental workflows central to understanding the mechanism of action and evaluation of these promising therapeutic agents. The strategic use of fluorination to enhance metabolic stability, binding affinity, and lipophilicity is a recurring theme, underscoring its importance in the design of next-generation therapeutics.

Introduction: The Fluorine Advantage in Pyrazole Scaffolds

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] The introduction of fluorine atoms into this heterocyclic system can dramatically alter its physicochemical properties, often leading to enhanced biological activity.[1][3] Fluorine's high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds contribute to improvements in metabolic stability, binding affinity to target proteins, and membrane permeability.[3] These attributes have propelled the investigation of fluorinated pyrazole derivatives across a wide spectrum of therapeutic areas.

Anticancer Activity of Fluorinated Pyrazole Derivatives

Fluorinated pyrazole derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[4][5][6][7] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of representative fluorinated pyrazole derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | Pyrazole Chalcone | MCF-7 (Breast) | - | [5] |

| 2 | Pyrazole Chalcone | HeLa (Cervical) | 4.94 | [5] |

| 3 | Pyrazole-Imide Hybrid | A-549 (Lung) | 3.22 | [8] |

| 4 | Pyrazole-Imide Hybrid | HCT-8 (Colon) | - | [8] |

| 5 | Pyrazole-Indole Hybrid | HepG2 (Liver) | 6.1 | [9] |

| 6 | Pyrazole-Indole Hybrid | A549 (Lung) | - | [9] |

| 7a | Pyrazole-Thiadiazole | A549 (Lung) | 5.176 | [10] |

| 7b | Pyrazole-Thiadiazole | A549 (Lung) | 1.537 | [10] |

| L2 | 3,5-disubstituted pyrazole | CFPAC-1 (Pancreatic) | 61.7 | [11][12] |

| L3 | 3,5-disubstituted pyrazole | MCF-7 (Breast) | 81.48 | [11] |

Key Signaling Pathways in Anticancer Activity

Fluorinated pyrazoles often exert their anticancer effects by modulating critical signaling pathways such as the PI3K/Akt and MAPK pathways.

2.2.1. PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Certain fluorinated compounds have been designed as PI3K inhibitors.[13]

Caption: PI3K/Akt signaling pathway and the inhibitory action of fluorinated pyrazole derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Workflow for MTT Assay

Caption: A generalized workflow for determining the in vitro cytotoxicity of compounds using the MTT assay.

Detailed Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[11][12]

-

Compound Treatment: The cells are then treated with various concentrations of the fluorinated pyrazole derivatives (typically in a range from 0.01 to 100 µM) for 48-72 hours.[11][12]

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 2-4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent such as dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at approximately 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[10]

Antimicrobial Activity of Fluorinated Pyrazole Derivatives

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Fluorinated pyrazole derivatives have demonstrated promising activity against a variety of bacterial and fungal strains.[1][14]

Quantitative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values of selected fluorinated pyrazole derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.

| Compound ID | Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |

| 4b | Pyrazole-Dihydropyrimidinone | S. aureus (MRSA) | 12.5 | [2][14] |

| 4c | Pyrazole-Dihydropyrimidinone | S. aureus (MRSA) | 6.25 | [2][14] |

| H9 | Pyrazole Aldehyde | S. sclerotiorum | - | [15] |

| H7 | Pyrazole Aldehyde | S. sclerotiorum | - | [15] |

| 11 | 3,5-Bis(trifluoromethyl)phenyl-pyrazole | S. aureus | 1 | [16] |

| 28 | 3,5-Bis(trifluoromethyl)phenyl-pyrazole | S. aureus | 0.25 | [16] |

| 29 | 3,5-Bis(trifluoromethyl)phenyl-pyrazole | S. aureus | 1 | [16] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.

Detailed Methodology:

-

Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).

-

Serial Dilution: The fluorinated pyrazole derivatives are serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity of Fluorinated Pyrazole Derivatives

Chronic inflammation is a key pathological feature of numerous diseases. Fluorinated pyrazole derivatives have shown significant anti-inflammatory effects, often through the inhibition of key inflammatory mediators and enzymes like cyclooxygenases (COX).[17][18]

Quantitative Anti-inflammatory Activity Data

The following table summarizes the in vivo and in vitro anti-inflammatory activity of notable fluorinated pyrazole derivatives.

| Compound ID | Derivative Class | Assay | Activity | Reference |

| FR140423 | 1,5-Diphenylpyrazole | Carrageenan-induced paw edema (rat) | ED50 = 2.6 mg/kg | [14] |

| FR140423 | 1,5-Diphenylpyrazole | Adjuvant-induced arthritis (rat) | ED50 = 0.31 mg/kg | [14] |

| Celecoxib | 1,5-Diarylpyrazole | COX-2 Inhibition | IC50 = 0.04 µM | [19] |

| 3b | Trifluoromethyl-pyrazole-carboxamide | COX-1 Inhibition | IC50 = 0.46 µM | [20][21] |

| 3g | Trifluoromethyl-pyrazole-carboxamide | COX-2 Inhibition | IC50 = 2.65 µM | [20][21] |

| PMPH | Pyrazole-based hydrazone | BSA Denaturation | - | [22] |

| 4F-PMPH | Fluorinated pyrazole-based hydrazone | BSA Denaturation | - | [22] |

Key Signaling Pathways in Anti-inflammatory Activity

4.2.1. Cyclooxygenase (COX) Inhibition

The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Many nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. Several fluorinated pyrazole derivatives are potent and selective COX-2 inhibitors.[17][20]

Caption: Inhibition of the COX-2 pathway by fluorinated pyrazole derivatives to reduce inflammation.

4.2.2. p38 MAPK Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade involved in the production of pro-inflammatory cytokines. Inhibition of p38α kinase is a promising strategy for the treatment of inflammatory diseases.

Caption: The p38 MAPK signaling cascade and its inhibition by fluorinated pyrazole derivatives.

Experimental Protocols for Anti-inflammatory Activity

4.3.1. Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model for evaluating the acute anti-inflammatory activity of compounds.[3][23]

Detailed Methodology:

-

Animal Acclimatization: Rats are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: The fluorinated pyrazole derivative or a reference drug (e.g., indomethacin) is administered orally or intraperitoneally.[15]

-

Induction of Edema: After a specific period (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of the rats.[2][15]

-

Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.[2]

-

Data Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

4.3.2. In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Detailed Methodology:

-

Enzyme and Substrate Preparation: Recombinant human COX-1 or COX-2 enzyme is used. Arachidonic acid is used as the substrate.

-

Incubation: The enzyme is pre-incubated with the fluorinated pyrazole derivative or a control inhibitor for a specific time.[5]

-

Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

-

Quantification of Prostaglandin: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme-linked immunosorbent assay (ELISA) or other suitable methods.[5]

-

Data Analysis: The IC50 value is determined by plotting the percentage of enzyme inhibition against the concentration of the test compound.

4.3.3. In Vitro p38α Kinase Assay

This assay determines the inhibitory activity of a compound against the p38α kinase.

Detailed Methodology:

-

Reagents: The assay typically includes recombinant p38α kinase, a specific substrate (e.g., ATF2), and ATP.[24]

-

Reaction Setup: The kinase, substrate, and the fluorinated pyrazole derivative are incubated in a reaction buffer.

-

Reaction Initiation and Termination: The kinase reaction is initiated by the addition of ATP and stopped after a defined period.

-

Detection: The amount of phosphorylated substrate is measured, often using a luminescence-based assay that quantifies the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).[17][25][26]

-

Data Analysis: The IC50 value is calculated from the dose-response curve of the inhibitor.

Conclusion and Future Perspectives

Fluorinated pyrazole derivatives represent a highly versatile and promising class of compounds in drug discovery. The strategic incorporation of fluorine has consistently led to the enhancement of their biological activities, spanning anticancer, antimicrobial, and anti-inflammatory applications. The data and protocols presented in this guide highlight the significant potential of these compounds as therapeutic agents. Future research should continue to explore the structure-activity relationships of fluorinated pyrazoles to design more potent and selective drug candidates. Furthermore, a deeper understanding of their mechanisms of action at the molecular level will be crucial for their successful translation into clinical practice. The continued development of innovative synthetic methodologies will also play a pivotal role in expanding the chemical space of fluorinated pyrazoles, paving the way for the discovery of novel therapeutics with improved efficacy and safety profiles.

References

- 1. journal.hep.com.cn [journal.hep.com.cn]

- 2. inotiv.com [inotiv.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Methods to measure the enzymatic activity of PI3Ks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Studies on anti-inflammatory agents. V. Synthesis and pharmacological properties of 3-(difluoromethyl)-1-(4-methoxyphenyl)-5- [4-(methylsulfinyl)phenyl]pyrazole and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. bio-protocol.org [bio-protocol.org]

- 16. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 17. p38 alpha Kinase Enzyme System Application Note [promega.sg]

- 18. sigmaaldrich.cn [sigmaaldrich.cn]

- 19. pubs.acs.org [pubs.acs.org]

- 20. bpsbioscience.com [bpsbioscience.com]

- 21. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. thieme-connect.de [thieme-connect.de]

- 23. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 24. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]

- 25. promega.com [promega.com]

- 26. p38 alpha Kinase Enzyme System [promega.com]

An In-depth Technical Guide on the Potential Therapeutic Targets of 4-fluoro-3,5-dimethyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

While specific research on 4-fluoro-3,5-dimethyl-1H-pyrazole is not extensively documented in publicly available literature, the broader class of pyrazole and fluorinated pyrazole derivatives has garnered significant attention in medicinal chemistry. These compounds exhibit a wide range of biological activities, suggesting that 4-fluoro-3,5-dimethyl-1H-pyrazole could hold therapeutic potential across various disease areas.[1][2][3][4][5] This technical guide will, therefore, extrapolate the potential therapeutic targets of 4-fluoro-3,5-dimethyl-1H-pyrazole based on the known activities of structurally similar compounds. The introduction of a fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability and binding affinity.[6][7][8][9]

The pyrazole scaffold is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This core structure is present in several clinically approved drugs.[3][4] The versatility of the pyrazole ring allows for substitutions at various positions, leading to a diverse array of pharmacological activities.[10][11]

Potential Therapeutic Areas and Molecular Targets

Based on the activities of related pyrazole derivatives, 4-fluoro-3,5-dimethyl-1H-pyrazole could potentially target pathways involved in inflammation, cancer, infectious diseases, and neurological disorders.

Anti-inflammatory and Analgesic Activity

Pyrazole derivatives have a well-established history as anti-inflammatory and analgesic agents.[1][2] Some pyrazole-containing drugs, such as celecoxib and phenylbutazone, function as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[2][3]

Potential Targets:

-

Cyclooxygenase (COX-1 and COX-2): Inhibition of these enzymes would reduce the production of prostaglandins, which are pro-inflammatory and pain-sensitizing molecules.

-

Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6): Some pyrazole derivatives have been shown to inhibit the production of these pro-inflammatory cytokines.[1]

Quantitative Data on Anti-inflammatory Activity of Pyrazole Derivatives

| Compound Class | Target | IC50/EC50 | Reference Compound | Activity |

| 1,3,4-trisubstituted pyrazoles | COX-2 | Varies | Diclofenac | ≥84.2% inhibition in carrageenan-induced paw edema |

| 3,5-diaryl pyrazoles | TNF-α, IL-6 | Not specified | Not specified | Active inhibition |

Signaling Pathway for COX Inhibition

Caption: Potential inhibition of the cyclooxygenase pathway by 4-fluoro-3,5-dimethyl-1H-pyrazole.

Anticancer Activity

Numerous pyrazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of protein kinases, tubulin polymerization, and induction of apoptosis.[4][11][12] The substitution pattern on the pyrazole ring plays a crucial role in determining the specific anticancer mechanism.[4]

Potential Targets:

-

Protein Kinases (e.g., EGFR, CDK, BTK): Many pyrazole-containing compounds act as kinase inhibitors, disrupting signaling pathways that are critical for cancer cell proliferation and survival.[4][11]

-

Tubulin: Inhibition of tubulin polymerization disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[11]

-

DNA and Topoisomerase: Some derivatives can interact with DNA or inhibit topoisomerase enzymes, leading to DNA damage and cell death.[11]

Quantitative Data on Anticancer Activity of Pyrazole Derivatives

| Compound Class | Cell Line | IC50 | Mechanism of Action |

| Pyrazolo[4,3-c]pyridines | MCF-7, HepG2 | 1.937 µg/mL, 3.695 µg/mL | PI3K/AKT and MARK/ERK inhibition |

| Thiazole-pyrazole hybrids | MCF-7 | 10.21 - 14.32 µM | Cytotoxicity |

Experimental Workflow for Anticancer Drug Screening

Caption: A general workflow for evaluating the anticancer potential of a novel compound.

Antimicrobial and Antifungal Activity

The pyrazole scaffold is also found in compounds with significant antimicrobial and antifungal properties.[1][13][14][15] These compounds can act through various mechanisms, including the inhibition of essential enzymes or disruption of cell wall integrity. Fluorinated pyrazoles, in particular, have shown promise as potent antifungal agents.[7]

Potential Targets:

-

Bacterial and Fungal Enzymes: Inhibition of enzymes crucial for microbial survival, such as those involved in DNA replication or cell wall synthesis.

-

Ergosterol Biosynthesis: In fungi, inhibition of this pathway would disrupt cell membrane integrity.

Quantitative Data on Antimicrobial/Antifungal Activity of Pyrazole Derivatives

| Compound Class | Organism | MIC/EC50 | Standard Drug |

| Nitrofuran-containing pyrazoles | E. coli, P. aeruginosa, S. aureus, B. subtilis, C. albicans | Varies | Furacin, Fluconazole |

| Pyrazole analogues with aryl OCF3 | F. graminearum | 0.0530 µM | Pyraclostrobin |

Neuroprotective and MAO Inhibitory Activity

Certain pyrazoline derivatives have been investigated for their potential in treating neurodegenerative disorders.[16] One of the key targets in this area is monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters.

Potential Targets:

-

Monoamine Oxidase (MAO-A and MAO-B): Inhibition of MAO can increase the levels of neurotransmitters like serotonin and dopamine, which may be beneficial in conditions such as depression and Parkinson's disease.[17]

-

Acetylcholinesterase (AChE): Inhibition of AChE is a therapeutic strategy for Alzheimer's disease.[16]

-

Opioid Receptors and Acid-Sensing Ion Channels (ASIC-1α): Activation of opioid receptors and blockage of ASIC-1α have been associated with the antinociceptive effects of some pyrazole compounds.[18]

Logical Relationship of MAO Inhibition

Caption: The potential role of 4-fluoro-3,5-dimethyl-1H-pyrazole in modulating neurotransmitter levels.

Experimental Protocols

While specific protocols for 4-fluoro-3,5-dimethyl-1H-pyrazole are not available, the following are general methodologies for assessing the activities discussed.

In Vitro COX Inhibition Assay

-

Objective: To determine the inhibitory effect of the test compound on COX-1 and COX-2 activity.

-

Materials: Purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), colorimetric or fluorometric detection kit, test compound, and reference inhibitor (e.g., celecoxib).

-

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In a microplate, incubate the enzyme with the test compound or reference inhibitor for a specified time.

-

Initiate the reaction by adding arachidonic acid.

-

Measure the product formation using the detection kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

MTT Cell Viability Assay

-

Objective: To assess the cytotoxic effect of the test compound on cancer cell lines.

-

Materials: Cancer cell lines, cell culture medium, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, solubilization buffer (e.g., DMSO), test compound.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for 24-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Calculate the percentage of cell viability and determine the IC50 value.

-

MAO-Glo Assay

-

Objective: To measure the inhibitory activity of the test compound against MAO-A and MAO-B.

-

Materials: Recombinant human MAO-A and MAO-B enzymes, MAO substrate, luciferin detection reagent, test compound, and reference inhibitor (e.g., clorgyline for MAO-A, pargyline for MAO-B).

-

Procedure:

-

Incubate the MAO enzyme with the test compound or reference inhibitor.

-

Add the MAO substrate to initiate the reaction. The reaction produces a derivative that is converted to luciferin.

-

Add the luciferin detection reagent to stop the reaction and generate a luminescent signal.

-

Measure the luminescence. A decrease in signal indicates MAO inhibition.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a remarkable diversity of biological activities. Although direct experimental data for 4-fluoro-3,5-dimethyl-1H-pyrazole is lacking, the extensive research on related fluorinated pyrazoles provides a strong rationale for investigating its potential as a therapeutic agent. Future research should focus on the synthesis of this compound and its evaluation in a battery of in vitro and in vivo assays to elucidate its specific therapeutic targets and potential clinical applications. The experimental protocols and potential signaling pathways outlined in this guide provide a foundational framework for such an investigation.

References

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

The Advent of a Fluorinated Scaffold: A Technical Guide to the Discovery and History of 4-Fluoro-3,5-dimethyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry and agrochemical design. The unique properties of the fluorine atom—its high electronegativity, small size, and ability to form strong bonds with carbon—can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. Within the vast landscape of heterocyclic chemistry, pyrazoles represent a privileged scaffold due to their diverse biological activities. The fusion of these two key areas, through the synthesis of fluorinated pyrazoles, has yielded numerous successful drugs and agrochemicals. This technical guide delves into the discovery and history of a specific, yet important, building block: 4-fluoro-3,5-dimethyl-1H-pyrazole . While a definitive "first synthesis" report remains elusive in publicly accessible literature, this document consolidates the earliest detailed synthetic protocols, spectroscopic characterization, and the scientific context surrounding this valuable compound.

A Modern Synthesis: Continuous Flow Chemistry

A significant milestone in the synthesis of 4-fluoro-3,5-dimethyl-1H-pyrazole was documented in a 2011 publication by Breen et al. This work introduced a continuous gas/liquid-liquid/liquid flow process for the preparation of 4-fluoropyrazole derivatives, showcasing a modern and efficient approach to the synthesis of this compound class. The synthesis of 4-fluoro-3,5-dimethyl-1H-pyrazole, in this context, is achieved through a two-step sequence initiated by the direct fluorination of a diketone precursor.

Key Experimental Protocol: Continuous Flow Synthesis

The experimental setup for the continuous flow synthesis of 4-fluoro-3,5-dimethyl-1H-pyrazole involves the sequential reaction of pentane-2,4-dione with elemental fluorine followed by cyclization with hydrazine.

Step 1: In situ generation of 3-fluoro-pentane-2,4-dione

A solution of pentane-2,4-dione in a suitable solvent is introduced into a gas-liquid flow reactor. Concurrently, a stream of 10% fluorine gas in nitrogen is passed through the reactor. The reaction is typically carried out at ambient temperature. The efficient mixing and high surface area to volume ratio in the flow reactor allows for a safe and controlled direct fluorination of the diketone, yielding 3-fluoro-pentane-2,4-dione in the reaction stream.

Step 2: Cyclization to form 4-fluoro-3,5-dimethyl-1H-pyrazole

The output stream from the first reactor, containing the in situ generated 3-fluoro-pentane-2,4-dione, is then directly mixed with a solution of hydrazine hydrate. This mixture is passed through a heated coil reactor to facilitate the cyclization reaction, which proceeds via a condensation mechanism to form the final 4-fluoro-3,5-dimethyl-1H-pyrazole product. The product stream is then collected for purification.

Experimental Workflow: Continuous Flow Synthesis

Caption: Continuous flow synthesis of 4-fluoro-3,5-dimethyl-1H-pyrazole.

Physicochemical and Spectroscopic Data

The isolation and characterization of 4-fluoro-3,5-dimethyl-1H-pyrazole (CAS Number: 57160-76-6) have been reported, providing essential data for its identification and use in further synthetic applications.

| Property | Value |

| Molecular Formula | C₅H₇FN₂ |

| Molecular Weight | 114.12 g/mol |

| CAS Number | 57160-76-6 |

| Appearance | White to off-white solid or powder |

| Melting Point | 105-110 °C |

Table 1: Physicochemical Properties of 4-fluoro-3,5-dimethyl-1H-pyrazole.

Spectroscopic analysis is crucial for the unambiguous identification of the compound. The following data has been reported:

| Spectroscopic Data | Observed Chemical Shifts (δ) / Signals |

| ¹H NMR (CDCl₃) | δ 9.7 (br s, 1H, NH), 2.2 (s, 6H, 2 x CH₃) |

| ¹³C NMR (CDCl₃) | δ 140.1 (d, J = 12.5 Hz), 127.4 (d, J = 240 Hz), 10.1 (d, J = 3.8 Hz) |

| ¹⁹F NMR (CDCl₃) | δ -166.4 (s) |

Table 2: NMR Spectroscopic Data for 4-fluoro-3,5-dimethyl-1H-pyrazole.

Historical Context and Applications in Drug Discovery

While the precise moment of discovery for 4-fluoro-3,5-dimethyl-1H-pyrazole is not clearly documented in early literature, its emergence is intrinsically linked to the broader interest in fluorinated pyrazoles within the pharmaceutical and agrochemical industries. The pyrazole core is a well-established pharmacophore found in numerous approved drugs, including the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant.

The introduction of a fluorine atom at the 4-position of the pyrazole ring, particularly when flanked by methyl groups at the 3- and 5-positions, offers a unique combination of electronic and steric properties. This substitution pattern can influence the molecule's interaction with biological targets and its metabolic fate. Although specific drugs containing the 4-fluoro-3,5-dimethyl-1H-pyrazole moiety are not prominently marketed, this scaffold serves as a valuable building block in the synthesis of more complex molecules. Its utility is noted in patent literature as an intermediate for the preparation of compounds targeting a range of biological pathways. For instance, fluorinated pyrazoles are investigated for their potential as kinase inhibitors, modulators of G-protein coupled receptors, and as agents in crop protection.

The logical relationship for the utility of this compound in drug discovery can be visualized as a progression from a fundamental building block to a potential therapeutic agent.

Logical Flow in Drug Discovery

Caption: Role of 4-fluoro-3,5-dimethyl-1H-pyrazole in drug discovery.

Conclusion

4-Fluoro-3,5-dimethyl-1H-pyrazole stands as a testament to the ongoing evolution of synthetic chemistry and its impact on the life sciences. While its own history of discovery is not extensively detailed, its significance is underscored by the development of modern synthetic methodologies, such as continuous flow chemistry, for its efficient production. The well-characterized physicochemical and spectroscopic properties of this compound make it a reliable and valuable building block for researchers in both academic and industrial settings. As the quest for novel and improved therapeutic agents and agrochemicals continues, the strategic use of fluorinated scaffolds like 4-fluoro-3,5-dimethyl-1H-pyrazole will undoubtedly play a crucial role in shaping the future of drug discovery and development.

Technical Guide: Safety and Handling of 4-fluoro-3,5-dimethyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and key experimental protocols for 4-fluoro-3,5-dimethyl-1H-pyrazole (CAS No: 57160-76-6). The information is intended to support its safe use in research and development settings.

Chemical and Physical Properties

4-fluoro-3,5-dimethyl-1H-pyrazole is a fluorinated heterocyclic compound. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 57160-76-6 | [1] |

| Molecular Formula | C₅H₇FN₂ | [1] |

| Molecular Weight | 114.12 g/mol | [1] |

| Appearance | Pale yellow crystals / Powder | [1][2] |

| Melting Point | 105-110 °C | [1] |

| Purity | 95% | [1] |

| InChI Key | MBXNQRHRCODJIU-UHFFFAOYSA-N | [1] |

Safety and Hazard Information

It is imperative to handle 4-fluoro-3,5-dimethyl-1H-pyrazole with appropriate caution. The compound is classified with GHS07 for potential hazards.[1]

| Hazard Category | GHS Classification |

| Pictogram | |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 |

Handling and Storage

Handling:

-

Do not handle until all safety precautions have been read and understood.

-

Ensure good ventilation of the work station.

-

Do not breathe dust, mist, or spray.

-

Wear personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid contact with skin and eyes.

Storage:

-

Store in a dry, dark, and well-ventilated place.[3]

-

Keep the container tightly closed.

-

Store at a temperature of 4°C.[1]

Experimental Protocols

Synthesis of 4-fluoro-3,5-dimethyl-1H-pyrazole via Continuous Flow Reaction

A documented method for the synthesis of 4-fluoro-3,5-dimethyl-1H-pyrazole involves a continuous gas/liquid-liquid/liquid flow process.[2] This two-step process consists of the direct fluorination of a diketone followed by cyclization with a hydrazine.[2]

Materials and Reagents:

-

Pentane-2,4-dione (1a)

-

Acetonitrile (MeCN)

-

Fluorine gas (10% mixture in Nitrogen)

-

Hydrazine hydrate (3a)

-

Ethanol

-

Dichloromethane (DCM)

-

Sodium bicarbonate

-

Magnesium sulfate (MgSO₄)

-

Silica gel

-

Hexane

-

Ethyl acetate

Equipment:

-

Continuous flow reactor apparatus

-

Gas mass flow controller

-

Mechanized syringe pumps

-

External cryostat

Procedure:

-

Purge the continuous flow reactor with nitrogen.

-

Cool the reactor to 5–10 °C using an external cryostat.

-

Pass a 10% mixture of fluorine in nitrogen through the reactor via Input A at a controlled flow rate (e.g., 8 mL/min).

-

Inject a solution of pentane-2,4-dione (0.10 g, 1.0 mmol) in acetonitrile (4 mL) into the reactor through Input B at a specified flow rate (e.g., 2 mL/h).

-

Simultaneously, inject a solution of hydrazine hydrate (0.07 g, 1.5 mmol) in ethanol (4 mL) through Input C at a specified flow rate (e.g., 2 mL/h).

-

Collect the product mixture in a vessel containing water.

-

Extract the collected mixture with dichloromethane (3 x 30 mL).

-

Wash the combined organic extracts with sodium bicarbonate solution (30 mL) and water (30 mL).

-

Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent to obtain a solid residue.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate (1:1) as the eluent to yield 4-fluoro-3,5-dimethyl-1H-pyrazole as pale yellow crystals.[2]

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the continuous flow synthesis of 4-fluoro-3,5-dimethyl-1H-pyrazole.

Caption: Continuous flow synthesis workflow.

Safety Handling Logic

This diagram outlines the logical steps for safely handling 4-fluoro-3,5-dimethyl-1H-pyrazole.

Caption: Safe handling decision workflow.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 4-fluoro-3,5-dimethyl-1H-pyrazole

This technical guide provides comprehensive information on the chemical properties, synthesis, and potential applications of 4-fluoro-3,5-dimethyl-1H-pyrazole, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery.

Core Molecular Data

The fundamental molecular properties of 4-fluoro-3,5-dimethyl-1H-pyrazole are summarized below.

| Property | Value |

| Molecular Formula | C5H7FN2 |

| Molecular Weight | 114.12 g/mol |

| CAS Number | 57160-76-6 |

Synthesis Protocols

The synthesis of 4-fluoro-3,5-dimethyl-1H-pyrazole can be achieved through various methods. A common approach involves the cyclization of a fluorinated diketone with a hydrazine derivative. An alternative "late-stage" fluorination method involves the direct fluorination of the pyrazole ring.

Experimental Protocol: Synthesis via Cyclization of a Fluorinated Diketone

This protocol is based on the reaction of 3-fluoropentane-2,4-dione with hydrazine.

Materials:

-

Pentane-2,4-dione

-

Fluorine gas (typically a 10% mixture in Nitrogen)

-

Hydrazine

-

Acetonitrile (solvent)

Methodology:

-

Fluorination of the Diketone: A solution of pentane-2,4-dione in acetonitrile is introduced into a continuous flow reactor. A 10% F2/N2 gas mixture is passed through the reactor to achieve the conversion of pentane-2,4-dione to 3-fluoropentane-2,4-dione.[1]

-

Cyclization Reaction: The in-situ generated 3-fluoropentane-2,4-dione is then mixed with a solution of hydrazine in acetonitrile. To ensure the complete conversion of the fluorodiketone, an excess of hydrazine is typically used.[1]

-

Reaction Quenching and Product Isolation: The reaction mixture is then quenched, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography to yield 4-fluoro-3,5-dimethyl-1H-pyrazole.

Experimental Protocol: Late-Stage Fluorination

This protocol involves the direct fluorination of 3,5-dimethyl-1H-pyrazole using an electrophilic fluorinating agent.

Materials:

-

3,5-dimethyl-1H-pyrazole

-

1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor®)

-

Acetonitrile (solvent)

Methodology:

-

Reaction Setup: 3,5-dimethyl-1H-pyrazole is dissolved in acetonitrile in a suitable reaction vessel.

-

Addition of Fluorinating Agent: Selectfluor® (1 to 2 equivalents) is added to the solution. The reaction can be carried out at room temperature or heated to facilitate the reaction.[2][3]

-

Reaction Monitoring and Workup: The reaction progress is monitored by an appropriate analytical technique (e.g., TLC or LC-MS). Upon completion, the reaction mixture is worked up, which may involve quenching with water and extraction with an organic solvent.

-

Purification: The crude product is purified by column chromatography to afford the desired 4-fluoro-3,5-dimethyl-1H-pyrazole.[3]

Logical Relationships and Workflows

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of 4-fluoro-3,5-dimethyl-1H-pyrazole via the cyclization of a fluorinated diketone.

Caption: General synthesis workflow for 4-fluoro-3,5-dimethyl-1H-pyrazole.

Applications in Drug Development

Fluorinated pyrazoles are a significant class of compounds in medicinal chemistry and drug discovery due to the unique properties that the fluorine atom imparts to the molecule, such as increased metabolic stability and binding affinity.[2][4] 4-fluoro-3,5-dimethyl-1H-pyrazole serves as a key building block in the synthesis of more complex molecules with potential therapeutic applications. For instance, it is utilized in the preparation of novel cinnoline compounds that act as GABAA receptor modulators.[5] The broader class of pyrazole derivatives has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[6][7][8][9]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. thieme-connect.de [thieme-connect.de]

- 4. pubs.acs.org [pubs.acs.org]

- 5. usbio.net [usbio.net]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

In-Depth Technical Guide to 4-Fluoro-3,5-dimethyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-fluoro-3,5-dimethyl-1H-pyrazole, a fluorinated heterocyclic compound with potential applications in medicinal chemistry and drug discovery. This document details its chemical properties, commercial availability, synthesis protocols, and its role as a precursor to pharmacologically active molecules, particularly as modulators of the GABA-A receptor.

Chemical Properties and Commercial Availability

4-Fluoro-3,5-dimethyl-1H-pyrazole is a substituted pyrazole with the chemical formula C₅H₇FN₂ and a molecular weight of 114.12 g/mol .[1] Its unique structure, featuring a fluorine atom at the 4-position of the pyrazole ring, imparts distinct physicochemical properties that are of interest in the design of novel therapeutic agents.

Quantitative Data

The following tables summarize the key quantitative data for 4-fluoro-3,5-dimethyl-1H-pyrazole, compiled from various commercial suppliers.

Table 1: General Chemical Information

| Property | Value | Reference |

| CAS Number | 57160-76-6 | [1][2] |

| Molecular Formula | C₅H₇FN₂ | [1][2] |

| Molecular Weight | 114.12 | [1][2] |

| Appearance | Varies (refer to supplier specifications) | [3] |

Table 2: Supplier Specifications

| Supplier | Purity | Available Quantities | Storage Temperature |

| Santa Cruz Biotechnology | Not specified | Inquire | Room Temperature |

| United States Biological | Highly Purified | Inquire | -20°C[2] |

| LookChem | ≥99% | 100g, 1kg, etc.[3] | Dry, dark, and ventilated place[3] |

Table 3: Physical and Chemical Properties (Data for structurally related 4-fluoro-1H-pyrazole)

| Property | Value |

| Melting Point | 38-40 °C[4] |

| Boiling Point | 193 °C[4] |

| Density | 1.320 g/cm³[4] |

| Flash Point | 70 °C[4] |

Note: Specific physical property data for 4-fluoro-3,5-dimethyl-1H-pyrazole is limited. The data presented for 4-fluoro-1H-pyrazole can be used as an estimation.

Synthesis and Experimental Protocols

The synthesis of 4-fluoro-3,5-dimethyl-1H-pyrazole can be achieved through the cyclization of a fluorinated β-dicarbonyl compound with a hydrazine derivative.

Synthesis of 4-fluoro-3,5-dimethyl-1H-pyrazole

A common synthetic route involves the reaction of 3-fluoropentane-2,4-dione with hydrazine. The following is a representative experimental protocol:

Experimental Protocol: Synthesis of 4-fluoro-3,5-dimethyl-1H-pyrazole

-

Reactants: 3-fluoropentane-2,4-dione and hydrazine.

-

Procedure:

-

Dissolve 3-fluoropentane-2,4-dione in a suitable solvent, such as ethanol.

-

Add hydrazine to the solution. An excess of hydrazine may be used to ensure complete conversion.

-

The reaction mixture is typically stirred at room temperature or gently heated to facilitate the cyclization reaction.

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The crude product is then purified, commonly by column chromatography, to yield pure 4-fluoro-3,5-dimethyl-1H-pyrazole.

-

Caption: Synthetic workflow for 4-fluoro-3,5-dimethyl-1H-pyrazole.

Role in Drug Discovery: GABAA Receptor Modulation

4-Fluoro-3,5-dimethyl-1H-pyrazole serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. Notably, it is used in the preparation of novel cinnoline compounds that act as modulators of the γ-aminobutyric acid type A (GABA-A) receptor.[2]

The GABA-A receptor is a ligand-gated ion channel that plays a crucial role in mediating inhibitory neurotransmission in the central nervous system.[5] Allosteric modulators of the GABA-A receptor are a major class of drugs used to treat anxiety, insomnia, and seizure disorders.[6][7]

GABAA Receptor Signaling Pathway

The binding of GABA to its receptor opens a chloride ion channel, leading to an influx of Cl⁻ ions and hyperpolarization of the neuron, which inhibits the firing of action potentials.[8] Positive allosteric modulators (PAMs) enhance the effect of GABA, while negative allosteric modulators (NAMs) reduce its effect.

Caption: Allosteric modulation of the GABA-A receptor signaling pathway.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two methyl groups and the N-H proton. The chemical shifts will be influenced by the electron-withdrawing effect of the fluorine atom.

-

¹³C NMR: The carbon NMR will show distinct signals for the methyl carbons and the carbons of the pyrazole ring. The carbon atom attached to the fluorine will exhibit a characteristic C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum will show a signal characteristic of a fluorine atom attached to an aromatic ring.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (114.12 g/mol ).

-